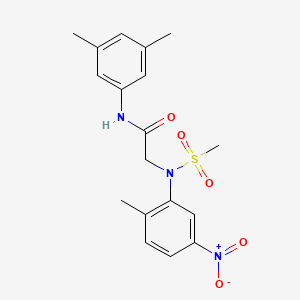
Mestranol
Descripción general
Descripción
Mestranol is a synthetic estrogen medication that has been widely used in oral contraceptives and hormone replacement therapy. It was first discovered in 1956 and introduced for medical use in 1957 . This compound is a prodrug of ethinylestradiol, meaning it is converted into the active form, ethinylestradiol, in the body . This compound has played a significant role in the development of birth control pills and continues to be used in some formulations today .
Aplicaciones Científicas De Investigación
Mestranol has been extensively studied and utilized in various scientific fields:
Mecanismo De Acción
Mestranol is a prodrug that is converted into ethinylestradiol in the liver through demethylation . Ethinylestradiol then binds to estrogen receptors in target cells, including those in the female reproductive tract, mammary glands, hypothalamus, and pituitary gland . This binding activates the estrogen receptors, leading to the regulation of gene expression and modulation of various physiological processes .
Similar Compounds:
Ethinylestradiol: The active form of this compound and a widely used estrogen in oral contraceptives.
Estradiol: A natural estrogen hormone with similar biological activity but different pharmacokinetics.
Norethindrone: A progestin often combined with this compound in contraceptive formulations.
Uniqueness of this compound: this compound’s uniqueness lies in its role as a prodrug of ethinylestradiol, providing a controlled release of the active hormone in the body . This property has made it a valuable component in the development of oral contraceptives and hormone therapies .
Direcciones Futuras
Mestranol was employed as the estrogen component in many of the first oral contraceptives, such as this compound/noretynodrel (brand name Enovid) and this compound/norethisterone (brand names Ortho-Novum, Norinyl), and is still in use today . In 1969, this compound was replaced by ethinylestradiol in most birth control pills, although this compound continues to be used in a few birth control pills even today .
Análisis Bioquímico
Biochemical Properties
Mestranol plays a significant role in biochemical reactions by interacting with estrogen receptors. It is a biologically inactive prodrug of ethinylestradiol, which means it must be converted to ethinylestradiol in the liver to become active . The conversion efficiency is approximately 70% . Once activated, ethinylestradiol binds to and activates estrogen receptors, influencing various cellular processes .
Cellular Effects
This compound affects various types of cells and cellular processes by influencing cell function, including cell signaling pathways, gene expression, and cellular metabolism. It diffuses into target cells and interacts with protein receptors, leading to changes in gene expression and cellular metabolism . These effects are crucial for its role in contraception and the treatment of reproductive system disorders .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to ethinylestradiol in the liver. Ethinylestradiol then binds to estrogen receptors, activating them and leading to changes in gene expression . This binding interaction is essential for the compound’s effects on cellular processes and its role in contraception .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation. This compound is stable under normal conditions but can degrade over time, affecting its long-term impact on cellular function . In vitro and in vivo studies have shown that this compound’s effects can vary depending on the duration of exposure and the specific conditions of the experiment .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively influences reproductive processes without causing significant adverse effects . At higher doses, this compound can lead to toxic effects and adverse reactions, highlighting the importance of dosage regulation in its use .
Metabolic Pathways
This compound is involved in metabolic pathways that include its conversion to ethinylestradiol in the liver. This conversion involves enzymes that demethylate this compound, making it biologically active . The active form, ethinylestradiol, then participates in various metabolic processes, influencing metabolic flux and metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues through diffusion and interaction with transport proteins . Once inside the cells, this compound is converted to its active form, which then binds to estrogen receptors and exerts its effects . The distribution of this compound within tissues is crucial for its effectiveness in contraception and treatment of reproductive disorders .
Subcellular Localization
The subcellular localization of this compound involves its diffusion into target cells and interaction with estrogen receptors in the nucleus . This localization is essential for its activity and function, as it allows this compound to influence gene expression and cellular processes directly . Post-translational modifications and targeting signals may also play a role in directing this compound to specific cellular compartments .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Mestranol is synthesized through the methylation of ethinylestradiol. The process involves the reaction of ethinylestradiol with methyl iodide in the presence of a base such as potassium carbonate . The reaction typically takes place in an organic solvent like acetone or dimethylformamide at elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions: Mestranol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form ethinylestradiol, its active form.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: this compound can participate in substitution reactions, particularly involving the methoxy group at the 3-position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents such as methyl iodide and bases like potassium carbonate are used for methylation reactions.
Major Products:
Ethinylestradiol: The primary product formed from the oxidation of this compound.
Substituted Derivatives: Various substituted derivatives can be formed depending on the specific reagents and conditions used.
Propiedades
| { "Design of the Synthesis Pathway": "Mestranol can be synthesized by the condensation of 3-methoxy-17-methyl-1,3,5(10)-estratriene-3,17β-diol with ethynyl magnesium bromide followed by deprotection of the methoxy group.", "Starting Materials": [ "3-methoxy-17-methyl-1,3,5(10)-estratriene-3,17β-diol", "Ethynyl magnesium bromide" ], "Reaction": [ "Step 1: Condensation of 3-methoxy-17-methyl-1,3,5(10)-estratriene-3,17β-diol with ethynyl magnesium bromide in the presence of a catalyst such as copper iodide or palladium acetate to form 3-methoxy-17-methyl-1,3,5(10)-estratriene-3-ethynyl-17β-ol.", "Step 2: Deprotection of the methoxy group using a strong acid such as hydrochloric acid or sulfuric acid to yield mestranol." ] } | |
Número CAS |
72-33-3 |
Fórmula molecular |
C21H26O2 |
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
(13S,17R)-17-ethynyl-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C21H26O2/c1-4-21(22)12-10-19-18-7-5-14-13-15(23-3)6-8-16(14)17(18)9-11-20(19,21)2/h1,6,8,13,17-19,22H,5,7,9-12H2,2-3H3/t17?,18?,19?,20-,21-/m0/s1 |
Clave InChI |
IMSSROKUHAOUJS-VYJKVFMHSA-N |
SMILES isomérico |
C[C@]12CCC3C(C1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4)OC |
SMILES |
CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)OC |
SMILES canónico |
CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)OC |
Apariencia |
Solid powder |
Color/Form |
Crystals from methanol or acetone |
melting_point |
151 °C 150.5 °C 302.9 |
Otros números CAS |
72-33-3 |
Descripción física |
Solid |
Pictogramas |
Irritant; Health Hazard |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
The shelf life of Norinyl-1 tablets is 5 years. |
Solubilidad |
In double-distilled water, 0.32 mg/L Soluble in ethanol, ether, chloroform, dioxane, acetone. Slightly soluble in methanol. Practically insoluble in water. 3.77e-03 g/L |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
19-Norpregna-1,3,5(10)-trien-20-yn-17-ol, 3-methoxy-, (17alpha)- Ethinyl Estradiol 3 Methyl Ether Ethinyl Estradiol 3-Methyl Ether Mestranol |
Presión de vapor |
9.75x10-9 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



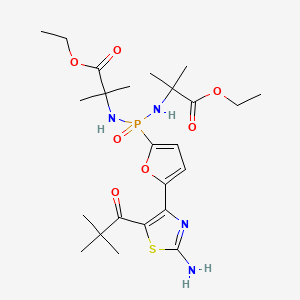
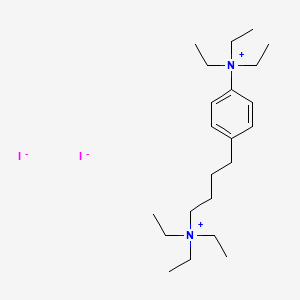
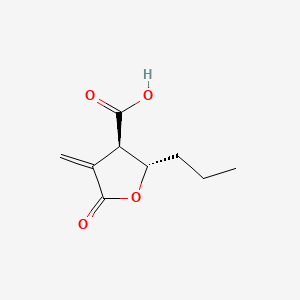
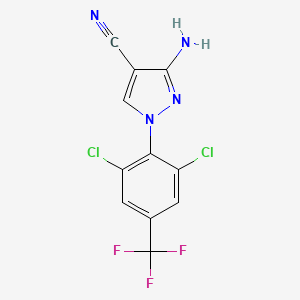

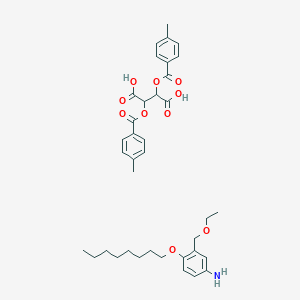
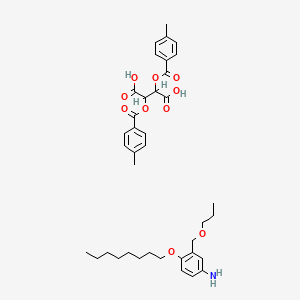

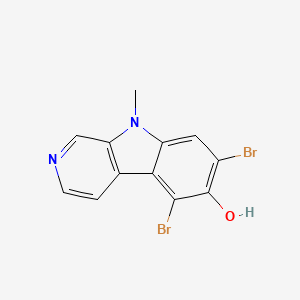
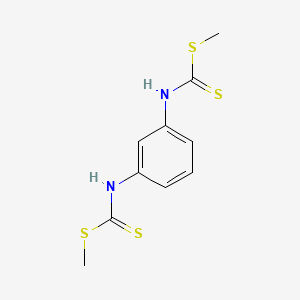
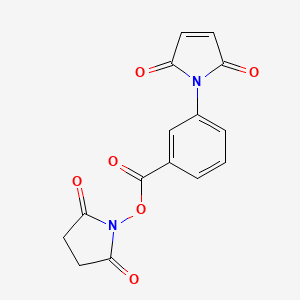
![2,2'-Benzene-1,4-Diylbis[6-(1,4,5,6-Tetrahydropyrimidin-2-Yl)-1h-Indole]](/img/structure/B1676254.png)
